3-(1-Benzylpiperidin-4-YL)propanoic acid
Overview
Description
3-(1-Benzylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C15H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a benzyl group attached to the nitrogen atom of the piperidine ring and a propanoic acid group attached to the fourth carbon of the piperidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Biochemical Analysis
Biochemical Properties
The role of 3-(1-Benzylpiperidin-4-YL)propanoic acid in biochemical reactions is not well-documented in the literature. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is possible that the compound’s effects vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that the compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound interacts with various transporters and binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-4-yl)propanoic acid typically involves the following steps:
Formation of 1-Benzylpiperidine: This can be achieved by the catalytic hydrogenation of 4-benzylpyridine.
Introduction of the Propanoic Acid Group: The 1-benzylpiperidine is then reacted with a suitable reagent, such as acrylonitrile, followed by hydrolysis to introduce the propanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Benzylpiperidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpiperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperidine ring play crucial roles in binding to these targets, while the propanoic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A similar compound with a benzyl group attached to the nitrogen atom of the piperidine ring but lacking the propanoic acid group.
1-Benzylpiperidine-4-propionic acid: Another derivative with a similar structure but different functional groups.
Uniqueness
3-(1-Benzylpiperidin-4-yl)propanoic acid is unique due to the presence of both the benzyl group and the propanoic acid group, which impart distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(18)7-6-13-8-10-16(11-9-13)12-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCTVASFWGIKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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